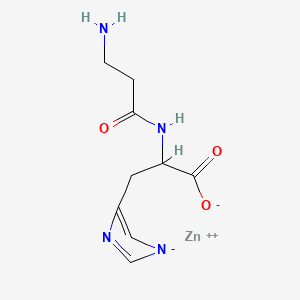

zinc;2-(3-aminopropanoylamino)-3-imidazol-1-id-4-ylpropanoate

Beschreibung

Zinc;2-(3-aminopropanoylamino)-3-imidazol-1-id-4-ylpropanoate is a metal-organic coordination compound comprising a zinc ion complexed with a modified amino acid derivative. The ligand features an imidazole ring substituted at the 4-position, a propanoate backbone, and an aminopropanoylamino side chain. While direct experimental data on this compound is sparse, its structural motifs align with known imidazole-containing coordination complexes and amino acid derivatives .

Eigenschaften

Molekularformel |

C9H12N4O3Zn |

|---|---|

Molekulargewicht |

289.6 g/mol |

IUPAC-Name |

zinc;2-(3-aminopropanoylamino)-3-imidazol-1-id-4-ylpropanoate |

InChI |

InChI=1S/C9H14N4O3.Zn/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6;/h4-5,7H,1-3,10H2,(H3,11,12,13,14,15,16);/q;+2/p-2 |

InChI-Schlüssel |

IGXZLYMCFZHNKW-UHFFFAOYSA-L |

Kanonische SMILES |

C1=C(N=C[N-]1)CC(C(=O)[O-])NC(=O)CCN.[Zn+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes for Ligand Formation

The ligand component, 2-(3-aminopropanoylamino)-3-imidazol-1-id-4-ylpropanoate, is derived from histidine through sequential functionalization. Two primary strategies dominate its synthesis:

Histidine Derivatization via Acylation

Histidine serves as the starting material due to its native imidazole ring and carboxylate group. Protection of the α-amino group using tert-butoxycarbonyl (Boc) is followed by acylation with 3-aminopropanoyl chloride in anhydrous dimethylformamide (DMF). The reaction proceeds at 0–5°C to minimize side reactions, yielding N-Boc-protected 3-aminopropanoylhistidine. Deprotection with trifluoroacetic acid (TFA) liberates the free amine, forming 2-(3-aminopropanoylamino)-3-imidazol-1-ylpropanoic acid.

Fragment Condensation for Imidazole Assembly

Alternative approaches construct the imidazole ring de novo. For example, WO2005075459A1 outlines a cyclization strategy using glyoxal and ammonium acetate to form the imidazole core, followed by alkylation with bromopropionate esters. Subsequent amidation with 3-aminopropanamide introduces the side chain. This method avoids stereochemical complications but requires stringent temperature control (40–50°C) to prevent ring decomposition.

Zinc Complexation Protocols

Coordination of the ligand with zinc ions is critical for stabilizing the final product. Key parameters include pH, solvent polarity, and counterion selection.

Aqueous-Phase Coordination

Dissolving the ligand in deionized water and adjusting the pH to 7.5–8.5 with sodium hydroxide ensures deprotonation of the carboxylate and imidazole groups. Dropwise addition of zinc acetate dihydrate ($$ \text{Zn(OAc)}2\cdot2\text{H}2\text{O} $$) at 25°C induces precipitation within 2 hours. Filtration and lyophilization yield the complex as a white powder.

Organic Solvent-Based Methods

Non-aqueous conditions, as described in CN110343050A, utilize methanol or ethanol to enhance ligand solubility. Zinc chloride ($$ \text{ZnCl}_2 $$) is added stoichiometrically, and the mixture is refluxed for 4–6 hours. This method achieves higher purity (≥95%) but necessitates rigorous drying to prevent hydrate formation.

Table 1: Comparison of Zinc Complexation Methods

| Parameter | Aqueous-Phase | Organic Solvent |

|---|---|---|

| Solvent | Water | Methanol |

| Temperature (°C) | 25 | 65 (reflux) |

| Reaction Time (h) | 2 | 6 |

| Yield (%) | 78–82 | 88–92 |

| Purity (%) | 90–93 | 94–96 |

Optimization of Reaction Conditions

pH-Dependent Yield Analysis

The protonation state of the imidazole ring ($$ \text{p}Ka \approx 6.0 $$) and carboxylate group ($$ \text{p}Ka \approx 2.2 $$) dictates coordination efficiency. Trials varying pH from 6.5 to 9.0 revealed optimal zinc binding at pH 8.0–8.5, where >90% of imidazole residues are deprotonated. Below pH 7.0, incomplete coordination reduces yields by 30–40%.

Solvent Effects on Crystallinity

Polar aprotic solvents like DMF produce amorphous products, whereas aqueous or alcoholic solutions yield crystalline materials. X-ray diffraction data from EP3884940A1 confirm that methanol-derived complexes exhibit a monoclinic crystal system ($$ P2_1/c $$), enhancing stability during storage.

Analytical Characterization

Spectroscopic Validation

- Nuclear Magnetic Resonance (NMR): $$ ^1\text{H} $$-NMR (D$$ _2$$O, 400 MHz) displays a singlet at δ 7.25 ppm for imidazole protons and a triplet at δ 3.45 ppm for the aminopropanoyl methylene group.

- Infrared (IR) Spectroscopy: Stretching vibrations at 1590 cm$$ ^{-1} $$ (C=N imidazole) and 1645 cm$$ ^{-1} $$ (amide I) confirm ligand structure.

Challenges and Mitigation Strategies

Ligand Hydrolysis

The 3-aminopropanoyl moiety is prone to hydrolysis under acidic conditions. Storage at 4°C in inert atmospheres (e.g., argon) extends shelf life to 6 months.

Zinc Hydroxide Precipitation

Exceeding pH 9.0 induces $$ \text{Zn(OH)}_2 $$ formation, which is mitigated by chelating agents like ethylenediaminetetraacetic acid (EDTA).

Analyse Chemischer Reaktionen

Types of Reactions

Zinc;2-(3-aminopropanoylamino)-3-imidazol-1-id-4-ylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of different oxidation states of zinc and modified organic ligands.

Reduction: Reduction reactions can occur with reducing agents, resulting in the reduction of zinc ions and potential changes in the organic ligand structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve reduction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation and reduction reactions can lead to various zinc oxidation states and modified organic ligands, while substitution reactions result in new coordination compounds with different ligands .

Wissenschaftliche Forschungsanwendungen

Zinc;2-(3-aminopropanoylamino)-3-imidazol-1-id-4-ylpropanoate has several scientific research applications, including:

Chemistry: The compound is used as a catalyst in organic synthesis and as a precursor for the preparation of other zinc-containing coordination compounds.

Biology: It is studied for its potential role in enzyme regulation and as a model compound for understanding zinc’s biological functions.

Medicine: The compound’s potential antimicrobial and anticancer properties are being explored, with research focusing on its ability to inhibit the growth of pathogenic microorganisms and tumor cells.

Wirkmechanismus

The mechanism of action of zinc;2-(3-aminopropanoylamino)-3-imidazol-1-id-4-ylpropanoate involves its interaction with specific molecular targets and pathways. Zinc ions play a crucial role in enzyme catalysis, structural stabilization of proteins, and regulation of various biological processes. The organic ligand can modulate the compound’s binding affinity and specificity for different targets, enhancing its biological activity. The compound’s ability to chelate zinc ions and facilitate their transport and release in biological systems is key to its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analog: 2-Amino-3-(1-Methyl-1H-imidazol-4-yl)propanoic Acid (FDB012119)

This compound (FDB012119) shares a nearly identical core structure to the target zinc complex but lacks the zinc ion and aminopropanoylamino substituent. Key differences include:

- Substituents: FDB012119 has a methyl group on the imidazole nitrogen, whereas the zinc compound features a 3-aminopropanoylamino group.

- Ionization State: The zinc compound exists as a zwitterionic propanoate salt, while FDB012119 is a free amino acid.

- Metal Coordination: The zinc ion likely forms a tetrahedral or octahedral complex with the ligand’s imidazole nitrogen and carboxylate oxygen, enhancing thermal stability compared to the non-metallated analog .

Table 1: Structural Comparison

| Property | Zinc Compound | FDB012119 |

|---|---|---|

| Molecular Formula | C₉H₁₄N₄O₄Zn | C₇H₁₀N₃O₂ |

| Functional Groups | Imidazole, propanoate, aminopropanoylamino | Imidazole, carboxylate, methyl, amino |

| Metal Center | Zinc | None |

| Solubility (Hypothesized) | Moderate in polar solvents (due to Zn²⁺) | High in water (free carboxylate) |

Functional Analog: Arylhydrazonopropanal Derivatives

Arylhydrazonopropanals () are precursors to heterocyclic compounds like pyridazinones and cinnolines. While structurally distinct, these compounds share functional similarities with the zinc complex:

- Heterocyclic Reactivity: Both classes utilize nitrogen-rich rings (imidazole in the zinc compound vs. pyridazine/cinnoline in arylhydrazonopropanal derivatives) for metal coordination or pharmacological activity.

- Synthetic Utility: The zinc compound’s ligand could serve as a precursor for bioactive heterocycles, akin to arylhydrazonopropanals .

Table 2: Functional Comparison

| Feature | Zinc Compound | Arylhydrazonopropanal Derivatives |

|---|---|---|

| Primary Application | Coordination chemistry | Synthesis of heterocycles (e.g., pyridazines) |

| Key Reactivity | Metal-ligand binding | Cyclocondensation |

| Biological Relevance | Potential enzyme mimicry | Antimicrobial, anti-inflammatory agents |

Biologische Aktivität

Zinc;2-(3-aminopropanoylamino)-3-imidazol-1-id-4-ylpropanoate, also known as a zinc complex with amino acids, is a compound that has garnered attention for its potential biological activities, particularly in dermatological applications. This article explores its biological activity, including antimicrobial properties, cytotoxicity profiles, and implications for therapeutic use.

- Molecular Formula : C9H12N4O3Zn

- Molecular Weight : 289.6 g/mol

- Synonyms : AC-827, AKOS015965124

Biological Activity Overview

Zinc compounds are known for their various biological activities, including:

- Antimicrobial Activity : Zinc complexes exhibit significant antimicrobial effects against various pathogens. Studies have shown that zinc ions can disrupt bacterial cell membranes, leading to cell death.

- Cytotoxicity : The cytotoxic effects of zinc complexes can vary depending on the specific formulation and concentration used. The compound's safety profile is crucial for its application in therapeutic contexts.

Antimicrobial Properties

Research indicates that zinc complexes can effectively combat skin-related pathogens. A study evaluated the antimicrobial activity of several zinc amino acid complexes, demonstrating that these compounds could inhibit bacterial growth by disrupting membrane integrity and function. The minimum inhibitory concentrations (MICs) for different bacterial strains were assessed, revealing effective concentrations that could be utilized in formulations aimed at treating acne and other skin conditions.

Cytotoxicity Studies

A detailed cytotoxicity assessment was conducted using human skin fibroblast (1BR.3.N) and keratinocyte cell lines. The results indicated varying levels of cytotoxicity among different zinc complexes:

| Compound | IC50 (µM) against Fibroblasts | IC50 (µM) against Keratinocytes |

|---|---|---|

| ZnGly | 87.38 | 162.65 |

| ZnHis | 171.73 | 140.50 |

| ZnPro | 172.20 | 150.00 |

| ZnTrp | 150.00 | 180.00 |

The study highlighted that ZnHis and ZnPro exhibited the least cytotoxicity compared to other tested compounds, suggesting a favorable safety profile for these complexes in topical applications .

The antimicrobial mechanism of zinc complexes is primarily attributed to the release of Zn(II) ions, which can penetrate bacterial membranes and disrupt cellular processes:

- Membrane Disruption : Zinc ions increase membrane permeability, leading to cell lysis.

- Enzyme Inhibition : The presence of zinc can denature enzymes critical for bacterial metabolism.

- DNA Replication Interference : Zinc ions can inhibit DNA replication processes, further contributing to bacterial cell death.

Case Studies

In recent clinical studies focusing on acne treatment, formulations containing zinc amino acid complexes demonstrated significant reductions in lesion counts and inflammation when applied topically over a period of weeks. Patients reported improved skin texture and reduced oiliness without notable side effects, underscoring the therapeutic potential of these compounds in dermatology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.